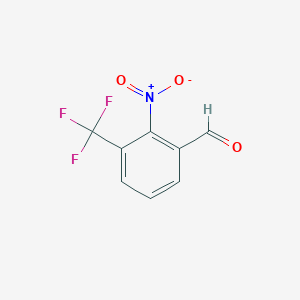![molecular formula C13H11ClO B11760659 4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chloromethyl group is attached to one of the phenyl rings, and a hydroxyl group is attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol typically involves the chloromethylation of biphenyl derivatives. One common method is the reaction of biphenyl with paraformaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . The crude product is then purified by recrystallization using solvents like toluene .
Industrial Production Methods
Industrial production of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of novel solvent systems has been reported to improve the yield and purity of the product, achieving up to 99% purity .
Análisis De Reacciones Químicas
Types of Reactions
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl without the chloromethyl group.
Aplicaciones Científicas De Investigación
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorescent whitening agents and other biphenyl derivatives
Biology: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Similar structure but with two chloromethyl groups.
4-Phenylbenzyl chloride: Similar structure with a single chloromethyl group on one phenyl ring.
4,4’-Dichlorobiphenyl: Similar structure with two chlorine atoms directly attached to the phenyl rings.
Uniqueness
4’-(Chloromethyl)-[1,1’-biphenyl]-2-ol is unique due to the presence of both a chloromethyl and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11ClO |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-[4-(chloromethyl)phenyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,15H,9H2 |
Clave InChI |
KUGMGXDKJWZBGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B11760588.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)

![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)
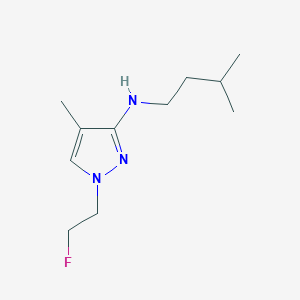
![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)
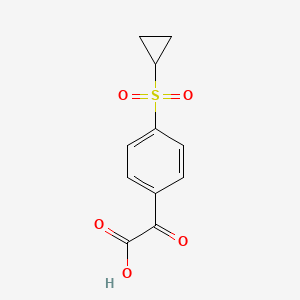
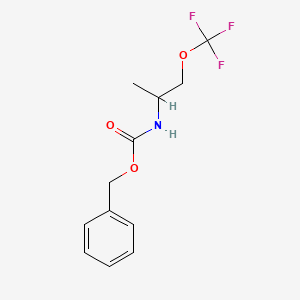

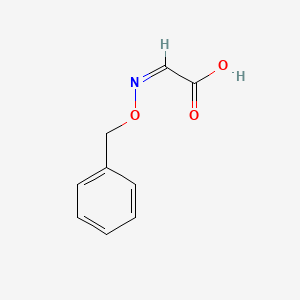
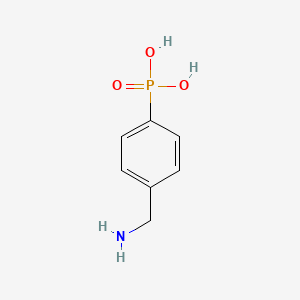
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
